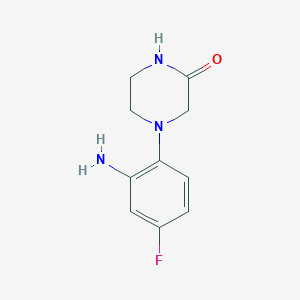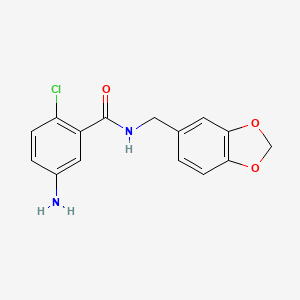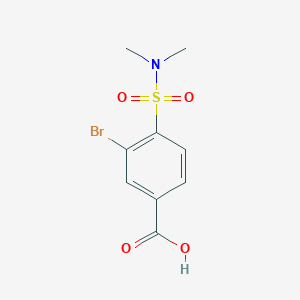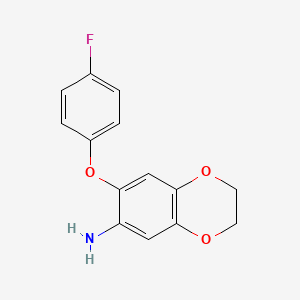
1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
“1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group. The molecule also includes a phenyl group with a fluorine atom and a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the fluorine and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could have significant effects on the molecule’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the pyrazole ring, the carboxylic acid group, and the fluorine atom. The pyrazole ring and the carboxylic acid group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could affect the compound’s polarity, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
One application of a related compound is in the development of Aurora kinase inhibitors. A specific compound mentioned in research, similar to 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid, has shown potential for treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Structural and Spectral Investigations
In another study, structural and spectral investigations were carried out on a pyrazole-4-carboxylic acid derivative, which is structurally similar to the compound . These investigations included techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).
Fluorescent Tag for Carbohydrate Analysis
In the field of analytical chemistry, a derivative of pyrazole has been used as a fluorescent tag for carbohydrate analysis. This application demonstrates the versatility of pyrazole derivatives in analytical methodologies (Z. Cai et al., 2014).
Photophysical Characterization
Research on donor-substituted pyrazoline fluorophores, which are closely related to pyrazole compounds, focuses on their photophysical properties. These properties are essential for potential applications in biological contexts, like intracellular pH probes (C. Fahrni et al., 2003).
Synthesis and Crystal Structures
The synthesis and crystal structure analysis of various pyrazole compounds, including those with fluorophenyl groups, have been a subject of research. Such studies are crucial in understanding the molecular configuration and potential applications of these compounds (Wan-Sin Loh et al., 2013).
Fluorescent pH Sensor Development
Research into heteroatom-containing organic fluorophores, like the compound , has led to the development of fluorescent pH sensors. These sensors demonstrate the utility of pyrazole derivatives in detecting changes in environmental pH levels (Zhiyong Yang et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-8(12)2-3-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPGXFAIRJFVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)

![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)




![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

